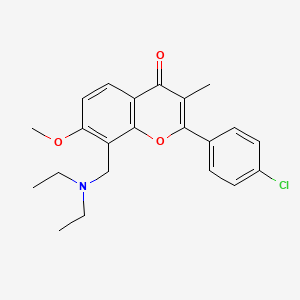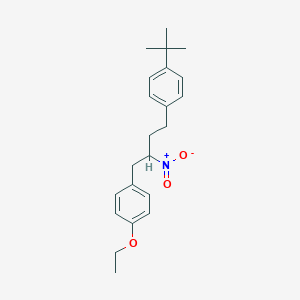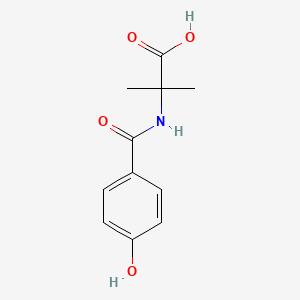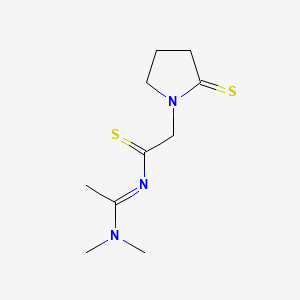
N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide is a complex organic compound with a unique structure that includes a dimethylamino group, a thioxo group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide typically involves the reaction of a dimethylamino compound with a thioxo compound under controlled conditions. One common method involves the use of acid-amine coupling reactions, where a carboxylic acid is activated and then reacted with an amine . This method is widely used due to its efficiency and the stability of the resulting amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes the use of high-purity reagents and solvents to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide include:
N,N-Dimethyl enaminones: These compounds share a similar structure and are used as building blocks for various heterocyclic compounds.
Indole derivatives: These compounds have a similar aromatic structure and are used in various biological and medicinal applications.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Propiedades
Número CAS |
126647-14-1 |
|---|---|
Fórmula molecular |
C10H17N3S2 |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
N-[1-(dimethylamino)ethylidene]-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C10H17N3S2/c1-8(12(2)3)11-9(14)7-13-6-4-5-10(13)15/h4-7H2,1-3H3 |
Clave InChI |
PKSUINQQTRCQIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(=S)CN1CCCC1=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


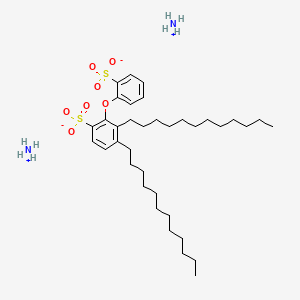

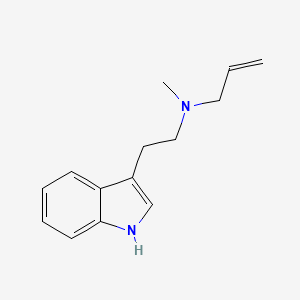
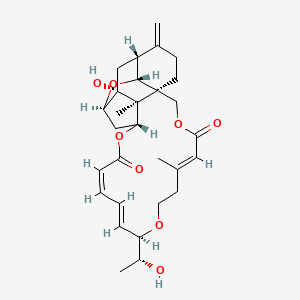
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
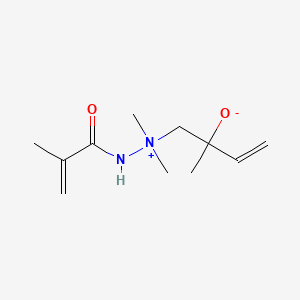
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
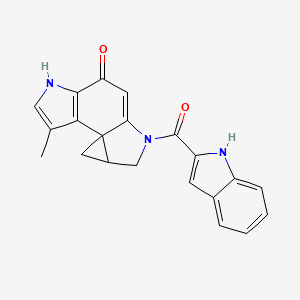
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
